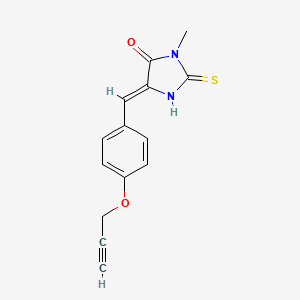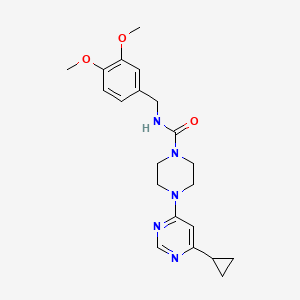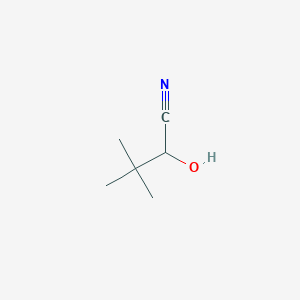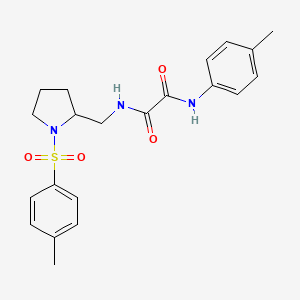
N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as PT-TOM, is a chemical compound that has garnered significant attention in scientific research. It is a promising molecule for the development of new drugs due to its unique properties and potential applications. In
Scientific Research Applications
Supramolecular Chemistry
Research into compounds similar to N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has highlighted their role in the development of supramolecular architectures. For example, studies on bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate have revealed that amino and pyridinium groups can form hydrogen bonds with oxometalate anions, creating a three-dimensional supramolecular structure. This suggests potential applications in the design of new materials with specific molecular recognition and assembly properties (Jianbo Qin et al., 2010).
Catalysis and Organic Synthesis
Compounds with structures related to this compound have been found to be effective in catalytic processes and organic synthesis. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide was identified as an efficient promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This highlights their utility in facilitating chemical reactions under milder conditions and with great chemoselectivity, leading to a wide array of N-arylation products (Subhajit Bhunia et al., 2022).
Material Science
Research on related oxalamide compounds has contributed to material science, particularly in the development of novel materials with specific properties. The study of poly[{μ-N,N′-bis[(pyridin-4-yl)methyl]oxalamide}-μ-oxalato-cobalt(II)] demonstrated how metal ions can be coordinated by oxalamide ligands to form polymeric chains, which are further linked into a three-dimensional architecture via hydrogen bonds. This provides insights into the design of metal-organic frameworks (MOFs) and other polymeric materials with potential applications in gas storage, separation technologies, and catalysis (Hengye Zou & Yanjuan Qi, 2014).
Hydrogen Bonding Networks
The study of hydrogen-bonded supramolecular networks involving compounds like N,N'-bis(4-pyridylmethyl)oxalamide has revealed the importance of non-covalent interactions in the crystal packing of these molecules. Such interactions lead to the formation of extended supramolecular networks, which are crucial for understanding the properties of solid-state materials and designing new materials with desired structural and functional characteristics (Gene-Hsiang Lee, 2010).
properties
IUPAC Name |
N'-(4-methylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-5-9-17(10-6-15)23-21(26)20(25)22-14-18-4-3-13-24(18)29(27,28)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZIYVOOHKIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)
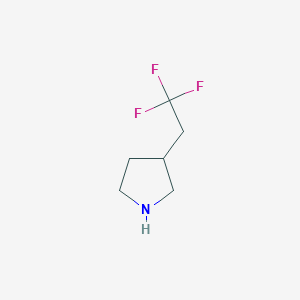
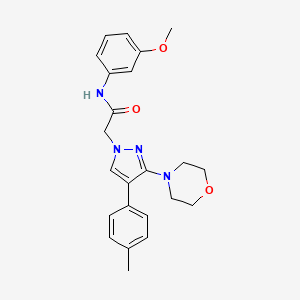
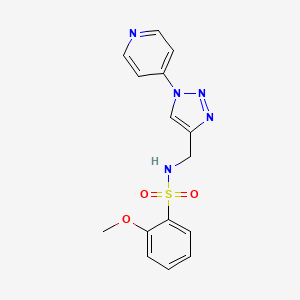

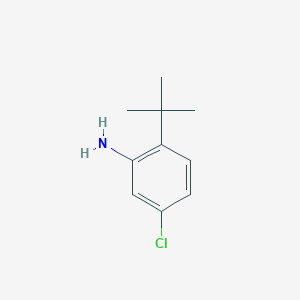
![Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2432440.png)
![ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432442.png)
![4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2432443.png)
amine](/img/structure/B2432447.png)
